3-Bromo-4'-ethynyl-1,1'-biphenyl
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Overview
Description
3-Bromo-4’-ethynyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom at the 3-position and an ethynyl group at the 4’-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-ethynyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Bromo-4’-ethynyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: The major products are biphenyl derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: The major products are alkenes or alkanes, depending on the extent of reduction.
Scientific Research Applications
3-Bromo-4’-ethynyl-1,1’-biphenyl has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-ethynyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In material science, its electronic properties are exploited to develop new materials with desirable characteristics. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1,1’-biphenyl: Similar structure but lacks the bromine atom.
3-Bromo-1,1’-biphenyl: Similar structure but lacks the ethynyl group.
3-Bromo-4’-methoxy-1,1’-biphenyl: Similar structure with a methoxy group instead of an ethynyl group.
Uniqueness
3-Bromo-4’-ethynyl-1,1’-biphenyl is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical reactivity and electronic properties. This combination makes it a versatile compound for various applications in organic synthesis, material science, and medicinal chemistry.
Properties
IUPAC Name |
1-bromo-3-(4-ethynylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBXMFZJJJFGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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